molecular formula C14H21NO4S B13906757 methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

Katalognummer: B13906757
Molekulargewicht: 299.39 g/mol
InChI-Schlüssel: ZUVVLBGWTRIOFH-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is a chemical compound known for its role as an inhibitor of the anaphase-promoting complex (APC). This compound is often used in scientific research due to its ability to interfere with cell cycle regulation, making it a valuable tool in cancer research and other biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves the reaction of L-arginine methyl ester with p-toluenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then purified to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate has several scientific research applications:

Wirkmechanismus

The compound exerts its effects by inhibiting the anaphase-promoting complex (APC), a ubiquitin ligase that regulates the cell cycle. By binding to the APC, it prevents the degradation of cell cycle proteins, leading to cell cycle arrest. This mechanism is particularly useful in cancer research, where uncontrolled cell division is a hallmark of the disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is unique due to its specific inhibition of the APC, making it a valuable tool in studying cell cycle regulation and potential cancer therapies. Its ability to selectively target the APC distinguishes it from other compounds with broader or different mechanisms of action .

Eigenschaften

Molekularformel

C14H21NO4S

Molekulargewicht

299.39 g/mol

IUPAC-Name

methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C14H21NO4S/c1-10(2)9-13(14(16)19-4)15-20(17,18)12-7-5-11(3)6-8-12/h5-8,10,13,15H,9H2,1-4H3/t13-/m0/s1

InChI-Schlüssel

ZUVVLBGWTRIOFH-ZDUSSCGKSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.